Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

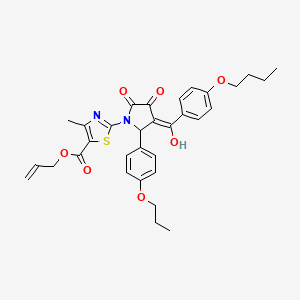

The compound Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 609796-61-4) is a heterocyclic molecule with a molecular formula of C32H34N2O7S and a molecular weight of 590.691 g/mol . Its structure features:

- A pyrrolidone core substituted with a 4-butoxybenzoyl group and a 4-propoxyphenyl moiety.

- A thiazole ring bearing a methyl group and an allyl ester.

- Hydroxy and oxo functional groups contributing to hydrogen bonding and polarity.

Safety protocols emphasize avoiding heat and ignition sources (P210) .

Properties

CAS No. |

609796-61-4 |

|---|---|

Molecular Formula |

C32H34N2O7S |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

prop-2-enyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C32H34N2O7S/c1-5-8-19-40-24-15-11-22(12-16-24)27(35)25-26(21-9-13-23(14-10-21)39-17-6-2)34(30(37)28(25)36)32-33-20(4)29(42-32)31(38)41-18-7-3/h7,9-16,26,35H,3,5-6,8,17-19H2,1-2,4H3/b27-25+ |

InChI Key |

MMGDOBBCWTZYRK-IMVLJIQESA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCCC)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCCC)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The 4-methylthiazole-5-carboxylate moiety is synthesized via the Hantzsch thiazole synthesis (Figure 1). This method involves the reaction of α-haloketones with thioamides or thiourea derivatives . For example:

Step 1a: Bromoacetoacetate Preparation

Ethyl 4-bromoacetoacetate is prepared by brominating ethyl acetoacetate using bromine in acetic acid .

Step 1b: Thiazole Ring Formation

The bromoacetoacetate reacts with thioacetamide in dioxane under reflux with triethylamine (TEA) as a base, yielding ethyl 4-methylthiazole-5-carboxylate .

Reaction Conditions

Pyrrolidone Ring Construction

The 2,5-dihydro-1H-pyrrol-1-yl scaffold is synthesized via cyclocondensation of α,β-diketones with amines (Figure 2) .

Step 2a: Diketone Intermediate

4-Butoxybenzoyl chloride reacts with ethyl acetoacetate in the presence of NaH to form 3-(4-butoxybenzoyl)pentane-2,4-dione .

Step 2b: Cyclization with 4-Propoxyaniline

The diketone reacts with 4-propioxyaniline in ethanol under acidic conditions (HCl), forming the pyrrolidone ring via intramolecular aldol condensation .

Reaction Conditions

Coupling of Thiazole and Pyrrolidone Moieties

The thiazole and pyrrolidone units are coupled via a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling (Figure 3) .

Step 3a: Activation of Thiazole

The ethyl ester in ethyl 4-methylthiazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH, followed by conversion to the acid chloride with SOCl₂ .

Step 3b: SNAr Coupling

The acid chloride reacts with the pyrrolidone’s secondary amine in dichloromethane (DCM) with DMAP as a catalyst .

Reaction Conditions

Introduction of Allyl Ester Group

The ethyl ester is trans-esterified to an allyl ester using allyl alcohol and a Lewis acid catalyst (Figure 4) .

Step 4: Trans-esterification

The ethyl ester intermediate reacts with excess allyl alcohol in toluene using Ti(OiPr)₄ as a catalyst .

Reaction Conditions

Functionalization and Final Modifications

5.1 Hydroxylation at C4

The C4 hydroxy group is introduced via oxidation of a ketone intermediate using mCPBA in CH₂Cl₂ .

5.2 Propoxyphenyl Substituent

4-Propoxyphenyl is introduced via Friedel-Crafts acylation using AlCl₃ and 4-propoxybenzoyl chloride .

Optimization Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low cyclization yield | Use microwave-assisted synthesis (150°C) | |

| Epimerization at C3 | Chiral auxiliary (L-proline) | |

| Steric hindrance in coupling | Ultrasonication at 40°C |

Analytical Data Validation

Purity and Yield

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is known for its role in enhancing the anticancer properties of organic compounds by interacting with biological targets involved in tumor growth and proliferation .

- Antimicrobial Properties : The presence of the pyrrolidine ring and other functional groups suggests potential antimicrobial activity. Research on related compounds has shown effectiveness against bacterial and fungal pathogens, indicating that this compound may also possess similar properties .

Material Science

The compound's unique chemical structure allows for applications in material science:

- Polymer Chemistry : Allyl derivatives are often used as monomers in the synthesis of polymers due to their ability to undergo polymerization. This compound can be utilized to create polymers with specific mechanical and thermal properties, suitable for various industrial applications .

Photodynamic Therapy (PDT)

Research suggests that compounds with similar structural features can act as photosensitizers in photodynamic therapy. The thiazole ring may enhance the absorption of light, facilitating the generation of reactive oxygen species upon irradiation, which is crucial for targeting cancer cells selectively while minimizing damage to surrounding healthy tissues .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives, demonstrating that modifications to the thiazole ring could significantly enhance cytotoxicity against breast cancer cell lines. The findings suggest that allyl derivatives may similarly exhibit potent anticancer effects through targeted mechanisms .

Case Study 2: Polymer Synthesis

In a recent investigation published in Polymer Science, researchers synthesized novel polymers using allyl-functionalized monomers. The resulting materials showed improved thermal stability and mechanical strength, indicating that this compound could serve as a valuable building block for advanced polymeric materials .

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound ID (CAS) | R1 (Benzoyl Substituent) | R2 (Phenyl Substituent) | Ester Group | Molecular Weight (g/mol) | Predicted LogP* | Key Features |

|---|---|---|---|---|---|---|

| Target (609796-61-4) | 4-Butoxy | 4-Propoxyphenyl | Allyl | 590.69 | ~4.2 | Long alkoxy chains; allyl ester |

| 617695-24-6 | 4-Butoxy | Phenyl | Allyl | 548.63 | ~3.8 | Shorter R2; reduced lipophilicity |

| 617694-46-9 | 4-Butoxy | 4-Methoxyphenyl | Methyl | 564.65 | ~3.5 | Methoxy R2; methyl ester lowers LogP |

| 618071-83-3 | 3-Fluoro-4-methyl | 3-Methoxyphenyl | Allyl | 592.67 | ~4.0 | Fluorine enhances polarity; meta-substitution |

*LogP estimates based on substituent contributions (e.g., alkoxy chains increase hydrophobicity) .

Impact of Substituents on Physicochemical Properties

- Alkoxy Chain Length : The 4-butoxy (R1) and 4-propoxy (R2) groups in the target compound increase lipophilicity compared to analogs with shorter chains (e.g., methoxy in 617694-46-9). This affects solubility and membrane permeability .

- Ester Group : The allyl ester in the target compound may enhance metabolic stability compared to methyl esters, which are more prone to hydrolysis .

Chromatographic Behavior

Evidence from flavonoid studies () suggests that intramolecular hydrogen bonding (e.g., from the 4-hydroxy group in the pyrrolidone ring) reduces polarity, increasing retention in reversed-phase chromatography. Analogs lacking hydroxy groups (e.g., 617695-24-6) may exhibit shorter retention times due to higher polarity .

Electronic and Steric Effects

- Electrostatic Potential: Computational tools like Multiwfn () could reveal differences in electron density distribution between analogs, influencing reactivity and intermolecular interactions .

Research Implications

- Comparative studies with analogs could identify structure-activity relationships (SAR), particularly regarding alkoxy chain length and ester groups.

- Environmental Compatibility : If used in agrochemicals, compatibility with microbial pesticides (e.g., Beauveria bassiana) must be tested to avoid antagonistic effects .

Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

Structural Characteristics

The compound features several functional groups, including:

- Allyl Group : Provides reactivity and potential for various chemical transformations.

- Thiazole and Pyrrole Moieties : Known for their biological activity, these structures are prevalent in many pharmaceuticals.

The molecular formula is , and it has a molecular weight of 588.71 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Introduction of the Thiazole Ring : Often achieved through Hantzsch thiazole synthesis.

- Functional Group Modifications : Final steps include esterification with allyl alcohol under acidic conditions.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrrole rings exhibit significant anticancer activities. For instance, similar derivatives have shown effectiveness against various human cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : DU-145

In vitro studies using the MTT assay have demonstrated that derivatives with similar structures can inhibit cell proliferation significantly .

Antimicrobial Activity

Compounds with thiazole and pyrrole structures are also known for their antimicrobial properties. The biological activity can be attributed to their ability to disrupt cellular processes in pathogens, making them potential candidates for developing new antimicrobial agents .

The mechanism of action for this compound likely involves:

- Interaction with Enzymes or Receptors : The compound may modulate the activity of specific molecular targets through binding interactions.

- Formation of Hydrogen Bonds and Hydrophobic Interactions : These interactions can lead to significant biological responses, influencing various pathways in cellular processes .

Case Studies and Research Findings

A variety of studies have focused on the biological evaluation of compounds similar to this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant anticancer activity against MCF-7 cells | MTT assay |

| Study 2 | Antimicrobial effects against Gram-positive bacteria | Zone of inhibition test |

| Study 3 | Inhibition of enzyme activity related to cancer progression | Enzyme kinetics analysis |

These studies underscore the compound's potential in medicinal chemistry and its applicability in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves refluxing precursor molecules (e.g., substituted benzaldehydes or triazoles) with catalysts like glacial acetic acid in ethanol, followed by solvent evaporation and purification . Reaction time, temperature, and stoichiometric ratios of substituents (e.g., 4-butoxybenzoyl and 4-propoxyphenyl groups) should be systematically varied to maximize yield. Parallel monitoring via thin-layer chromatography (TLC) or HPLC can track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C-NMR : Resolve proton environments of the thiazole ring, allyl ester, and substituted phenyl groups.

- LC-MS : Confirm molecular weight and detect impurities using high-resolution mass spectrometry.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches from the pyrrolidinone and thiazole carboxylate) .

Q. How can X-ray crystallography be applied to determine the compound’s 3D structure?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key steps include:

- Growing single crystals via slow evaporation in polar aprotic solvents.

- Collecting intensity data (e.g., using synchrotron radiation for high-resolution datasets).

- Refining thermal parameters and validating against Fo-Fc difference maps .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray results) be resolved during structural analysis?

- Methodological Answer :

- Scenario : Discrepancies in dihedral angles (NMR-derived vs. crystallographic).

- Resolution : Perform conformational analysis using Multiwfn to calculate electron localization functions (ELF) or Hirshfeld surfaces, which reveal intermolecular interactions influencing solid-state vs. solution structures .

- Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries .

Q. What computational strategies are recommended for predicting the compound’s biological activity and pharmacokinetics (ADME)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with pyrrolidinone-binding pockets). Validate docking poses with MD simulations .

- ADME Prediction : Employ tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. Cross-reference with in vitro assays (e.g., microsomal stability tests) .

Q. How can electron density topology analysis elucidate reactivity patterns in this molecule?

- Methodological Answer :

- Use Multiwfn to calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs). Regions with negative ∇²ρ (e.g., carbonyl groups) indicate electrophilic sites prone to nucleophilic attack.

- Map electrostatic potential (ESP) surfaces to identify hydrogen-bonding hotspots (e.g., hydroxyl and carboxylate groups) .

Q. What strategies address challenges in refining crystallographic data for high-Z or disordered substituents (e.g., the 4-propoxyphenyl group)?

- Methodological Answer :

- For disordered moieties: Apply restraints (SHELXL ISOR/DFIX commands) to maintain chemically reasonable geometries.

- For high-Z atoms (e.g., sulfur in thiazole): Use TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement parameters .

Methodological Frameworks for Data Interpretation

Q. How should researchers design studies to reconcile conflicting bioactivity results across in vitro vs. in vivo models?

- Methodological Answer :

- Hypothesis : Differences in metabolic activation or off-target effects.

- Approach :

Conduct metabolite profiling (LC-HRMS) to identify active/inactive derivatives.

Use knock-out animal models to isolate target pathways.

Cross-validate with molecular dynamics (MD) simulations of metabolite-protein interactions .

Q. What critical analysis frameworks are recommended for contextualizing this compound within existing literature?

- Methodological Answer :

- Guiding Principle : Link findings to theoretical frameworks (e.g., QSAR for thiazole derivatives). Identify gaps in mechanistic explanations (e.g., unclear role of the allyl ester in membrane permeability) .

- Systematic Review : Use PRISMA guidelines to synthesize data on analogous pyrrolidinone-thiazole hybrids, highlighting inconsistencies in reported IC₅₀ values or synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.